Product packaging for Ornithine, ethyl ester (9CI)(Cat. No.:CAS No. 125511-25-3)

Ornithine, ethyl ester (9CI)

Cat. No.: B1147379
CAS No.: 125511-25-3
M. Wt: 160.21414
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Ornithine Esters in Amino Acid Chemistry

Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. Ornithine, while not incorporated into proteins during translation, is a critical participant in metabolic pathways, most notably the urea (B33335) cycle, where it aids in the detoxification of ammonia (B1221849). cymitquimica.comchemicalbook.com In the realm of chemical research, native amino acids are often chemically modified to enhance their utility.

Ornithine esters are a class of compounds derived from ornithine where the carboxylic acid group has been converted into an ester. This is typically achieved through a reaction with an alcohol, such as ethanol (B145695) or methanol (B129727), in the presence of an acid catalyst. acs.org The resulting esters, like ornithine ethyl ester or ornithine methyl ester, possess altered physical and chemical properties compared to the parent amino acid. chemimpex.com This structural modification is a cornerstone of synthetic and medicinal chemistry, allowing for greater control over the molecule's reactivity and biological interactions. These derivatives serve as versatile intermediates in the synthesis of more complex molecules and as subjects of study in their own right.

Significance of Esterification in Modifying Amino Acid Functionality for Research

The esterification of amino acids is a fundamental and widely employed strategy in chemical and biochemical research for several key reasons. One of the primary motivations is the protection of the carboxylic acid functional group. acs.orgacs.org In processes like peptide synthesis, the carboxyl group must be temporarily inactivated to prevent it from participating in unwanted side reactions while the amino group is being coupled. researchgate.net

Furthermore, amino acids typically exist as zwitterions, possessing both a positive and a negative charge, which can complicate their use in organic solvents and reduce their reactivity in certain synthetic procedures. acs.orgacs.org Esterification neutralizes the negative charge on the carboxyl group, breaking the zwitterionic state and often improving solubility in organic media. acs.orgacs.org

Overview of Research Trajectories for Ornithine, Ethyl Ester (9CI)

Research involving Ornithine, ethyl ester, particularly its L-isomer and dihydrochloride (B599025) salt, spans several distinct areas of investigation. A significant focus has been on its application in nutrition and metabolic studies. Researchers are exploring its potential to support liver function and detoxification, linked to the role of its parent molecule, L-ornithine, in the urea cycle which helps manage ammonia levels in the body. cymitquimica.comnaturalpoland.com This has led to its investigation in the context of sports nutrition, where it is studied for its potential to enhance muscle metabolism, support recovery, and reduce fatigue associated with intense physical activity. naturalpoland.comvulcanchem.comchemimpex.com

Another prominent research trajectory is in the field of tissue repair and regeneration. Studies have indicated that L-ornithine ethyl ester dihydrochloride may promote wound healing processes, making it a compound of interest for topical treatments aimed at accelerating tissue regeneration. vulcanchem.comchemimpex.com This is potentially linked to its role in protein synthesis pathways. vulcanchem.com

In addition to these biological applications, ornithine ethyl ester serves as a valuable building block in synthetic organic chemistry. Like other protected amino acids, it can be incorporated into peptide chains to create novel therapeutic agents or research tools. chemimpex.com Its use has also been noted in cosmetic science, where its derivatives are explored for their potential to improve skin hydration and elasticity. chemimpex.comchemimpex.com The ethyl ester modification is considered to create a more bioavailable form of ornithine, making it an attractive compound for researchers developing effective nutritional or therapeutic agents. cymitquimica.comchemimpex.com

Data Tables

Table 1: Physicochemical Properties of D-Ornithine, ethyl ester (9CI)

Property Value Reference(s)
CAS Number 150943-78-5 chemsrc.comchemicalbook.com
Molecular Formula C₇H₁₆N₂O₂ chemsrc.comchemicalbook.com
Molecular Weight 160.214 g/mol chemsrc.comchemicalbook.com
Boiling Point 244.8±25.0 °C at 760 mmHg chemsrc.com

| Density | 1.0±0.1 g/cm³ | chemsrc.com |

Table 2: Physicochemical Properties of L-Ornithine, ethyl ester, dihydrochloride

Property Value Reference(s)
CAS Number 84772-29-2 vulcanchem.comchemimpex.comcymitquimica.com
Molecular Formula C₇H₁₈Cl₂N₂O₂ vulcanchem.comcymitquimica.com
Molecular Weight ~233.1 g/mol vulcanchem.com
Physical Appearance Snow white, hygroscopic solid vulcanchem.comchemimpex.com
Melting Point 170-179 °C vulcanchem.comchemimpex.com
Solubility Soluble in water cymitquimica.com

| InChI Key | FGDABGPSQJJTDH-ILKKLZGPSA-N | vulcanchem.comcymitquimica.com |

Properties

CAS No.

125511-25-3

Molecular Formula

C7H16N2O2

Molecular Weight

160.21414

Synonyms

Ornithine, ethyl ester (9CI)

Origin of Product

United States

Synthetic Methodologies for Ornithine, Ethyl Ester 9ci and Its Analogues

Direct Esterification Approaches

Direct esterification, commonly known as Fischer esterification, represents the most straightforward method for synthesizing Ornithine, ethyl ester. This approach involves the reaction of ornithine with ethanol (B145695) in the presence of a strong acid catalyst.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (ethanol) is typically used, or the water formed during the reaction is removed. Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas dissolved in ethanol. The reaction of carboxylic acids with alcohols is a well-established method for ester synthesis. youtube.com For amino acids like ornithine, the presence of the amino groups necessitates their protection, usually by forming hydrochloride salts, to prevent side reactions and to increase the solubility of the amino acid in the alcoholic solvent.

Reaction Scheme:

L-Ornithine + Ethanol --(Acid Catalyst)--> L-Ornithine ethyl ester + Water

The process generally involves refluxing the amino acid in anhydrous ethanol saturated with dry HCl gas. The reaction mixture is then typically cooled to induce crystallization of the resulting ester hydrochloride salt. While effective, this method can sometimes be challenging for amino acids that are difficult to dissolve or for reactions where precise control over conditions is required to avoid side reactions. youtube.com

Table 1: Key Parameters in Direct Esterification of Ornithine

ParameterDescriptionTypical ConditionsRationale
Reactants Ornithine, EthanolL-Ornithine (often as hydrochloride salt), Anhydrous EthanolOrnithine provides the carboxyl group; ethanol acts as the alcohol and solvent.
Catalyst Strong AcidDry Hydrogen Chloride (HCl) gas, Sulfuric Acid (H₂SO₄)Protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol.
Temperature ElevatedReflux temperature of ethanolIncreases the reaction rate to reach equilibrium faster.
Reaction Time VariesSeveral hoursSufficient time for the reaction to proceed towards completion.
Work-up Cooling/CrystallizationCooling the reaction mixture to a low temperature (e.g., 0-5°C)The product, typically as a hydrochloride salt, is often less soluble in the cold ethanol and precipitates out.

Indirect Synthesis Routes

Indirect methods for synthesizing Ornithine, ethyl ester involve multi-step processes, often starting from precursors or utilizing protective group chemistry to achieve higher yields and purity.

Ornithine itself can be synthesized from various precursors, and these synthetic pathways can be adapted to yield the ethyl ester derivative. For instance, ornithine can be prepared from precursors such as arginine, glutamine, glutamate, and proline. nih.govcapes.gov.br A notable chemical synthesis starts with acrolein and hydrogen cyanide. google.com In such multi-step syntheses, the final hydrolysis step that yields ornithine could potentially be replaced with an alcoholysis step using ethanol to directly produce Ornithine, ethyl ester.

A more common indirect approach involves the use of protected ornithine derivatives. The amino groups of ornithine are first protected to prevent them from interfering with the esterification reaction. A widely used protecting group is the tert-butyloxycarbonyl (BOC) group. The N,N'-bis(BOC)-ornithine can be esterified with ethanol using standard coupling agents, followed by the removal of the BOC protecting groups under acidic conditions to yield the desired Ornithine, ethyl ester, typically as a salt. nih.gov

Example of a Precursor-based Route using Protecting Groups:

Protection: L-Ornithine is reacted with a reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form Nα,Nδ-bis(BOC)-L-ornithine.

Esterification: The protected ornithine is then reacted with ethanol in the presence of a coupling agent (e.g., a carbodiimide) or converted to an acid chloride followed by reaction with ethanol. youtube.com

Deprotection: The Nα,Nδ-bis(BOC)-L-ornithine ethyl ester is treated with a strong acid, such as trifluoroacetic acid (TFA) or HCl in an organic solvent, to remove the BOC groups and yield L-Ornithine ethyl ester salt. nih.gov

This method offers greater control and often results in a cleaner product, although it involves more synthetic steps.

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. These reactions are typically carried out under mild conditions, reducing the formation of byproducts and minimizing racemization.

Lipases (EC 3.1.1.3) are a class of enzymes that naturally catalyze the hydrolysis of lipids. However, in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: ester synthesis. scielo.br This capability is widely exploited for the production of various esters, including those of amino acids. researchgate.netnih.gov

The enzymatic synthesis of Ornithine, ethyl ester would involve the reaction of ornithine with ethanol in the presence of a lipase (B570770) catalyst. Immobilized lipases, such as Candida antarctica lipase B (CALB), are often preferred as they can be easily separated from the reaction mixture and reused, which helps to reduce costs. mdpi.comnih.gov

Several factors influence the efficiency of lipase-catalyzed esterification, including the choice of solvent, water activity, temperature, and the molar ratio of substrates. scielo.brnih.gov Organic solvents are typically used as the reaction medium to shift the equilibrium towards synthesis. scielo.br

Table 2: Factors Influencing Lipase-Catalyzed Esterification

FactorInfluence on the ReactionOptimized Conditions
Enzyme Source The choice of lipase affects selectivity, activity, and stability.Candida antarctica lipase B (CALB), often immobilized (e.g., Novozym 435), is highly effective for a wide range of substrates. nih.govbeilstein-journals.orgresearchgate.net
Reaction Medium The solvent affects enzyme activity and substrate solubility.Non-polar organic solvents like hexane (B92381) or tert-butyl methyl ether are often used to minimize water content and favor esterification. nih.gov
Temperature Affects reaction rate and enzyme stability.Typically moderate temperatures (e.g., 30-60°C) are used to ensure enzyme stability while achieving a reasonable reaction rate. researchgate.net
Water Activity Crucial for maintaining enzyme conformation and activity.A minimal amount of water is essential for lipase activity, but excess water promotes the reverse hydrolysis reaction. scielo.brnih.gov
Substrate Ratio The molar ratio of alcohol to acid can drive the reaction equilibrium.An excess of the alcohol (ethanol) is often used to shift the equilibrium towards ester formation. researchgate.net

Enzymatic Synthesis Methods

Purification and Isolation Techniques

The final step in any synthetic process is the purification and isolation of the target compound in a high-purity form. For amino acid esters like Ornithine, ethyl ester, which are often crystalline solids (particularly as their salts), recrystallization is a primary method of purification.

Recrystallization is a purification technique used to remove impurities from a solid compound. mt.com The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent or solvent system at different temperatures. illinois.edu

The general procedure for recrystallizing Ornithine, ethyl ester (typically as its hydrochloride salt) involves these steps: mt.com

Solvent Selection: An appropriate solvent is chosen in which the compound has high solubility at an elevated temperature but low solubility at a lower temperature. For amino acid hydrochlorides, mixed solvent systems like ethanol-ether or water-ethanol are common. google.comorgsyn.org

Dissolution: The crude solid is dissolved in a minimum amount of the hot solvent to create a saturated solution.

Cooling: The hot solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities tend to remain dissolved in the solvent (mother liquor).

Isolation: The purified crystals are collected by filtration.

Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried.

Neutralization crystallization is another technique where the pH of a solution is adjusted to the isoelectric point of the amino acid or its derivative to induce precipitation. google.comgoogle.com For Ornithine, ethyl ester, which is basic, careful addition of a base to an acidic solution of its salt could be used to crystallize the free ester, though it is more commonly handled as a more stable salt.

Table 3: Common Solvents for Recrystallization of Amino Acid Esters

Compound TypeSolvent SystemRationale
Amino Acid Ester HydrochloridesEthanol/Diethyl EtherThe ester salt dissolves in ethanol but is insoluble in ether. Adding ether to the ethanol solution reduces the overall solubility, inducing crystallization. orgsyn.org
Amino Acid HydrochloridesWater/EthanolThe compound is soluble in hot water, and adding ethanol as an anti-solvent causes the product to precipitate upon cooling. google.com
Free Amino Acid EstersBenzene, Hexane, Ethyl AcetateFor less polar free esters, a range of organic solvents can be screened to find one with the ideal solubility profile for recrystallization. illinois.eduyoutube.com

Stereoselective Synthesis Considerations

Achieving high levels of stereoselectivity is a paramount challenge in the synthesis of ornithine ethyl ester and its analogues. The presence of at least one stereocenter at the α-carbon necessitates the use of asymmetric synthetic strategies to obtain enantiomerically pure products. The primary approaches to instilling stereocontrol in these syntheses include the use of chiral auxiliaries, diastereoselective alkylation of chiral glycine (B1666218) equivalents, and enzymatic resolutions.

One prevalent strategy involves the diastereoselective alkylation of chiral glycine enolates . In this approach, a chiral auxiliary is attached to a glycine molecule to create a chiral substrate. Deprotonation of this substrate forms a chiral enolate, which then reacts with a suitable electrophile. The steric hindrance and electronic properties of the chiral auxiliary direct the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in preference to the other. For the synthesis of the ornithine backbone, a key electrophile would be a protected 3-bromopropylamine (B98683) or a similar three-carbon unit that introduces the side chain. The diastereomeric excess (de%) is highly dependent on the choice of chiral auxiliary, the base used for enolate formation, and the reaction conditions. Evans' oxazolidinones are a commonly employed class of chiral auxiliaries that have demonstrated high efficacy in directing the alkylation of glycine enolates. nih.govwikipedia.org

Another powerful technique is the asymmetric phase-transfer catalyzed (PTC) alkylation of glycine imine esters . This method utilizes a chiral phase-transfer catalyst, often derived from cinchona alkaloids, to control the stereochemical outcome of the alkylation reaction. d-nb.inforesearchgate.net The glycine imine ester, typically a benzophenone (B1666685) Schiff base of glycine ethyl ester, is deprotonated at the interface of an organic and an aqueous basic phase. The chiral catalyst then shuttles the enolate into the organic phase and complexes with it in a chiral environment, thereby directing the subsequent alkylation to occur from a specific face. This methodology has been successful in producing a variety of unnatural amino acid esters with high yields and excellent enantioselectivities. d-nb.info

The following table summarizes representative results for the asymmetric alkylation of glycine imine esters, demonstrating the potential of this method for synthesizing chiral amino acid derivatives. While not specific to ornithine ethyl ester, these results are indicative of the high levels of stereocontrol achievable.

CatalystElectrophileYield (%)ee (%)
Chiral PTC 1Benzyl bromide9093
Chiral PTC 2Benzyl bromide8997
Chiral PTC 2Allyl bromide7194
Chiral PTC 2Ethyl bromide7793
Data adapted from a study on asymmetric PTC alkylation of glycine imines. d-nb.info

Enzymatic kinetic resolution offers an alternative or complementary approach. This technique is applied to a racemic mixture of ornithine ethyl ester. A specific enzyme, often a lipase, selectively catalyzes the hydrolysis or acylation of one enantiomer at a much faster rate than the other. mtak.hu This results in the separation of the two enantiomers, with one being the unreacted ester and the other being the hydrolyzed acid (or acylated ester). The success of this method hinges on the high enantioselectivity of the enzyme for the specific substrate. While this method can provide products with very high enantiomeric excess, a significant drawback is that the maximum theoretical yield for the desired enantiomer is 50%.

To overcome the 50% yield limitation of classical kinetic resolution, dynamic kinetic resolution (DKR) can be employed. DKR combines the enantioselective enzymatic reaction with an in-situ racemization of the starting material. As the enzyme selectively consumes one enantiomer, the remaining, less reactive enantiomer is continuously racemized, making it available for the enzymatic transformation. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving yields approaching 100%.

Furthermore, the chiral pool provides a valuable source of enantiomerically pure starting materials. For instance, L-pyroglutamic acid, which is readily available from L-glutamic acid, can be stereoselectively converted to L-ornithine derivatives. This approach leverages the pre-existing stereocenter of the natural product to build the target molecule, often involving stereospecific transformations that preserve the initial chirality.

Chemical Reactivity and Transformation Pathways of Ornithine, Ethyl Ester 9ci

Hydrolysis Mechanisms and Kinetics

Hydrolysis of ornithine, ethyl ester involves the cleavage of the ester bond to yield ornithine and ethanol (B145695). This transformation can be mediated by enzymes or can occur non-enzymatically under specific chemical conditions.

The hydrolysis of the ester linkage in amino acid esters is efficiently catalyzed by various hydrolytic enzymes, broadly classified as esterases. These biocatalysts offer high specificity and operate under mild conditions. The primary enzyme classes responsible for this transformation are proteases and lipases. reb.rw

Proteases : Enzymes such as α-chymotrypsin, subtilisin, trypsin, and papain are known to catalyze the hydrolysis of amino acid esters. reb.rwnih.gov Trypsin, for instance, shows a high affinity for esters of basic amino acids like arginine and lysine, which are structurally similar to ornithine. nih.gov The catalytic mechanism typically involves the formation of an acyl-enzyme intermediate at the active site (e.g., a serine residue), which is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.

Lipases : These enzymes, which naturally hydrolyze lipids, also exhibit broad substrate specificity and can effectively catalyze the hydrolysis of various esters, including those of amino acids. reb.rw

The enzymatic resolution of amino acid esters is a widely used strategy in biotechnology for the production of enantiomerically pure amino acids. reb.rw

Table 1: Enzymes Catalyzing the Hydrolysis of Amino Acid Esters

Enzyme Class Specific Examples
Proteases α-Chymotrypsin, Subtilisin, Trypsin, Papain
Lipases Various microbial and plant-derived lipases

Non-enzymatic hydrolysis of ornithine, ethyl ester can be achieved under either acidic or alkaline conditions, with distinct mechanisms and kinetics. core.ac.uk

Acid-Catalyzed Hydrolysis : This reaction is typically performed by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and an excess of water. core.ac.ukechemi.com The mechanism proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol molecule yield the protonated carboxylic acid, which then deprotonates to give the final ornithine product. organic-chemistry.org This reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. core.ac.uk

Alkaline Hydrolysis (Saponification) : Hydrolysis under basic conditions is typically achieved by heating the ester with a dilute aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH). core.ac.uk This reaction is effectively irreversible because the final product is the carboxylate salt of the amino acid. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion. youtube.com Alkaline hydrolysis is generally faster and more complete than its acid-catalyzed counterpart. core.ac.uk

Gas Phase Elimination Reactions

In the absence of a solvent, at elevated temperatures, the hydrochlorides of α-amino acid ethyl esters can undergo unimolecular elimination reactions in the gas phase. These studies provide insight into the intrinsic reactivity of the molecules.

Kinetic studies on the gas-phase elimination of several α-amino acid ethyl ester hydrochlorides have demonstrated that the reactions are typically homogeneous, unimolecular, and follow a first-order rate law. acs.org For instance, research on N-benzylglycine ethyl ester, a related compound, was conducted in a static system at temperatures ranging from 386.4 to 426.7 °C and pressures of 16.7 to 40.0 torr. nih.govlibretexts.orgresearchgate.net The kinetic data for this reaction are described by the Arrhenius equation, which relates the rate coefficient (k) to the temperature. nih.gov

Table 2: Kinetic Parameters for Gas Phase Elimination of N-benzylglycine Ethyl Ester

Parameter Value Reference
Temperature Range 386.4 - 426.7 °C nih.gov
Pressure Range 16.7 - 40.0 torr nih.gov
Arrhenius Equation log k₁ (s⁻¹) = (11.83 ± 0.52) - (190.3 ± 6.9) kJ mol⁻¹ / (2.303RT) nih.govlibretexts.org

These studies indicate that the ester undergoes elimination to produce an unstable intermediate amino acid (which may further decompose) and ethylene. nih.govlibretexts.org

Theoretical and experimental studies suggest that the gas-phase elimination of α-amino acid ethyl esters proceeds through a concerted, non-synchronous six-membered cyclic transition state. nih.govresearchgate.net In this mechanism, a hydrogen atom from the ethyl group is transferred to the carbonyl oxygen, while the C-O ester bond simultaneously cleaves, leading to the formation of the amino acid and an alkene (ethylene). nih.gov

Analysis of the transition state using computational methods indicates that the polarization of the C(=O)O–C bond is a key factor in determining the rate of the reaction. nih.govresearchgate.net This molecular mechanism avoids the formation of high-energy intermediates and is characteristic of many gas-phase eliminations of esters.

Nucleophilic Reactivity and Amine-Based Transformations

The presence of two primary amine groups (the α-amino and δ-amino groups) makes ornithine, ethyl ester a potent nucleophile, capable of undergoing a variety of transformations. The reactivity of these sites allows for the synthesis of numerous derivatives.

N-Acylation : The amine groups can readily react with acylating agents like acid chlorides or anhydrides to form amides. This reaction is a common method for protecting the amine groups in peptide synthesis or for creating novel derivatives. nih.gov For example, N-acylated ornithine analogues have been synthesized and studied for their biological activity. nih.gov

N-Alkylation : The nucleophilic amine groups can be alkylated by reacting with alkyl halides. acs.org However, direct alkylation can be challenging to control and may lead to mixtures of mono-, di-, and even quaternary ammonium (B1175870) salts. nih.govacs.org More controlled, catalytic methods have been developed for the selective N-alkylation of α-amino acid esters using alcohols as alkylating agents, which proceed with high retention of stereochemistry. nih.gov

Schiff Base Formation : Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. ekb.eg Both the α- and δ-amino groups of ornithine, ethyl ester can participate in this condensation reaction. The formation of a Schiff base is a reversible reaction, often catalyzed by acid, and is a crucial step in various biochemical pathways, including transamination reactions involving pyridoxal (B1214274) phosphate. libretexts.orgekb.eg

Reactions at the Ester Moiety

The ethyl ester moiety of Ornithine, ethyl ester (9CI) is a key site for various chemical transformations, influencing its stability, reactivity, and potential applications. The primary reactions occurring at this functional group are hydrolysis, transesterification, and reduction, each leading to distinct products with different chemical properties.

Hydrolysis

Hydrolysis of the ethyl ester in ornithine, ethyl ester involves the cleavage of the ester bond to yield L-ornithine and ethanol. This reaction can be catalyzed by acids, bases, or enzymes.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis. The reaction is reversible, and its equilibrium can be shifted towards the products by using a large volume of dilute acid. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This reaction is essentially irreversible as the carboxylate ion formed is resonance-stabilized and less reactive towards nucleophilic attack. It is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester.

Enzymatic Hydrolysis: Various enzymes, particularly proteases and lipases, can catalyze the hydrolysis of amino acid esters. While specific kinetic data for the enzymatic hydrolysis of ornithine, ethyl ester is not extensively documented in readily available literature, the general activity of enzymes like α-chymotrypsin and papain on similar amino acid esters suggests that ornithine, ethyl ester could also serve as a substrate. For instance, α-chymotrypsin is known to hydrolyze the ethyl esters of aromatic amino acids. The efficiency and kinetics of such a reaction would depend on the specific enzyme and reaction conditions.

Transesterification

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: When ornithine, ethyl ester is heated in the presence of an excess of another alcohol and an acid catalyst (e.g., sulfuric acid or tosic acid), the ethyl group is replaced by the alkyl group of the new alcohol. The use of the alcohol as the solvent drives the equilibrium towards the formation of the new ester.

Base-Catalyzed Transesterification: This method involves the reaction of the ester with an alkoxide. For example, reacting ornithine, ethyl ester with sodium methoxide (B1231860) in methanol (B129727) would yield ornithine, methyl ester. This reaction is also an equilibrium process.

Reduction

The ester group of ornithine, ethyl ester can be reduced to a primary alcohol, yielding (S)-2,5-diaminopentan-1-ol, also known as ornithinol. The choice of reducing agent is crucial for this transformation.

Reduction with Strong Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective in reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

Reduction with Milder Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters under standard conditions. However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems, though this is less common for amino acid esters compared to the use of LiAlH₄.

Table 1: Summary of Reactions at the Ester Moiety of Ornithine, Ethyl Ester

Reaction TypeReagents and ConditionsProduct(s)General Observations
Hydrolysis
Acid-CatalyzedDilute strong acid (e.g., HCl, H₂SO₄), excess H₂O, heatL-Ornithine, EthanolReversible reaction.
Base-CatalyzedStrong base (e.g., NaOH), H₂O, heatL-Ornithine salt, EthanolIrreversible reaction (saponification).
EnzymaticProteases (e.g., α-chymotrypsin, papain), specific pH and temperatureL-Ornithine, EthanolPotentially highly selective.
Transesterification
Acid-CatalyzedR'OH (excess), acid catalyst (e.g., H₂SO₄), heatOrnithine, R' ester, EthanolEquilibrium process.
Base-CatalyzedR'O⁻Na⁺ in R'OHOrnithine, R' ester, EthanolEquilibrium process.
Reduction
Hydride Reduction1. LiAlH₄ in dry ether or THF2. H₂O or H₃O⁺ workup(S)-2,5-diaminopentan-1-ol (Ornithinol)Powerful reducing agent required.

Derivatization, Analogues, and Macromolecular Applications of Ornithine, Ethyl Ester 9ci

Synthesis of Ornithine Ethyl Ester Derivatives

The chemical structure of ornithine, ethyl ester, with its primary α- and δ-amino groups, offers multiple sites for derivatization. These modifications can be broadly categorized into N-substituted derivatives and side-chain modifications.

N-substitution of ornithine, ethyl ester involves the reaction of one or both amino groups with various electrophilic reagents. This approach is commonly used to introduce functionalities that can alter the molecule's biological activity or chemical properties. For instance, N-acylation with acyl chlorides or anhydrides can yield N-acyl ornithine ethyl ester derivatives. A series of Nα-acyl and Nα-alkoxycarbonyl derivatives of L-ornithine have been synthesized and studied for their inhibitory potency toward the bacterial enzyme Nα-acetyl-L-ornithine deacetylase (ArgE). core.ac.uk One notable example is N-iminoethyl-L-ornithine (L-NIO), a potent and irreversible inhibitor of nitric oxide synthase, which can be synthesized from L-ornithine. nih.gov

These derivatization reactions are typically carried out under controlled conditions to achieve selective substitution at the desired amino group. The difference in reactivity between the α- and δ-amino groups can often be exploited for regioselective synthesis.

The δ-amino group on the side chain of ornithine, ethyl ester is a primary target for modifications to introduce new functional groups. These modifications can lead to the development of novel amino acid derivatives with unique properties. For example, the side chain can be modified to incorporate nucleobase moieties, creating building blocks for peptide nucleic acids or other biopolymers. acs.org The intramolecular attack of the δ-NH2 group of the ornithine side chain on a carbonyl group can lead to the formation of a stable six-membered lactam ring, a reaction that has been observed in the context of complex natural product synthesis. researchgate.netnih.gov

Furthermore, the side chain can be extended or functionalized to create analogs with altered biological activities or to serve as linkers for conjugation to other molecules. These modifications are crucial in the design of peptidomimetics and other bioactive compounds. nih.gov

Application as Chain Extenders in Polymer Chemistry

Ornithine, ethyl ester and its derivatives have emerged as valuable components in the synthesis of biodegradable polymers, particularly poly(ester-urethane-urea)s (PEUUs). Their diamine structure allows them to act as chain extenders, linking prepolymer chains and influencing the final properties of the material.

In the synthesis of biodegradable PEUUs, a diisocyanate is first reacted with a polyester (B1180765) diol to form a prepolymer. Subsequently, a chain extender, such as a diamine, is added to link these prepolymer chains, forming the final high-molecular-weight polymer. While putrescine is a commonly used chain extender in this context, derivatives of ornithine can also be employed to introduce specific functionalities. nih.govxiumeimo.com The use of amino acid-based chain extenders can enhance the biocompatibility and biodegradability of the resulting polymers. The general synthesis scheme for PEUUs involves a two-step process where the choice of chain extender plays a critical role in determining the polymer's mechanical properties and degradation profile. nih.govresearchgate.net

The incorporation of ornithine, ethyl ester units into polymer chains typically proceeds through step-growth polymerization. The amino groups of ornithine, ethyl ester react with isocyanate groups of the prepolymer to form urea (B33335) linkages. This reaction is generally rapid and leads to a significant increase in molecular weight.

Chiral Derivatization for Stereochemical Analysis

The chiral nature of ornithine, ethyl ester makes it a target for stereochemical analysis, often requiring derivatization to facilitate separation and detection of enantiomers. Chiral derivatizing agents (CDAs) are employed to convert the enantiomers of an amino acid into diastereomers, which can then be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC). nih.gov

Several CDAs are available for the derivatization of amino groups, including Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, FDAA) and others like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.gov The reaction of the CDA with the amino groups of ornithine, ethyl ester yields diastereomeric derivatives that can be resolved chromatographically. This indirect method of enantioseparation is a powerful tool for determining the enantiomeric purity of amino acid samples and for studying stereoselective processes in biological and chemical systems. nih.gov The choice of CDA can influence the resolution and sensitivity of the analysis. nih.gov

Biochemical and Enzymatic Investigations Involving Ornithine, Ethyl Ester 9ci

In Vitro Metabolism Studies in Non-Human Systems

In vitro studies utilizing non-human systems are crucial for elucidating the metabolic fate of compounds like ornithine, ethyl ester. These controlled experimental setups allow for the detailed investigation of enzymatic processes without the complexities of a whole-organism system.

The primary enzymatic degradation pathway for ornithine, ethyl ester in vitro is expected to be hydrolysis of the ethyl ester bond by esterase enzymes, yielding ornithine and ethanol (B145695). While specific studies detailing the complete in vitro degradation of ornithine, ethyl ester to urea (B33335) in non-human systems are not extensively documented in the available literature, the metabolic fate of the resulting ornithine is well-established within the context of the urea cycle.

Once ornithine is liberated, it can participate in the urea cycle. In this cycle, ornithine is converted to citrulline, which is then further metabolized to arginine. The enzyme arginase can then hydrolyze arginine to produce urea and regenerate ornithine, completing the cycle. researchgate.netredalyc.org The initial hydrolysis of the ethyl ester is a critical step for the entry of the ornithine moiety into these downstream metabolic pathways. The conversion of arginine to ornithine and urea is a key enzymatic step in this process. researchgate.net

Table 1: Potential In Vitro Metabolic Pathway of Ornithine, Ethyl Ester

StepReactionEnzyme FamilyProduct(s)
1Hydrolysis of ethyl esterEsterasesOrnithine, Ethanol
2Entry into Urea CycleVariousCitrulline, Arginine, Urea

Interactions with Enzymes and Enzyme Analogs

Ornithine and its derivatives are known to interact with a variety of enzymes, acting as substrates, inhibitors, or allosteric regulators. While research specifically detailing the interactions of ornithine, ethyl ester with a wide range of enzymes is limited, studies on related compounds provide valuable insights.

For instance, derivatives of ornithine have been investigated as inhibitors of specific enzymes. One study identified N-iminoethyl-L-ornithine, an analog of ornithine, as a potent and irreversible inhibitor of nitric oxide synthase in phagocytic cells. frontiersin.org Another study explored a series of Nα-acyl and Nα-alkoxycarbonyl derivatives of ornithine as inhibitors of Nα-acetyl-l-ornithine deacetylase (ArgE), an enzyme involved in bacterial arginine biosynthesis. core.ac.uk These findings suggest that modifications to the ornithine structure, such as the presence of an ethyl ester group, could modulate its interaction with various enzyme active sites.

Exploration of Bio-conjugation Strategies

Bio-conjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. While specific examples of bio-conjugation strategies employing ornithine, ethyl ester are not widely reported, its chemical structure presents several possibilities for such applications.

The primary amino groups of the ornithine moiety (the alpha-amino and delta-amino groups) are potential sites for conjugation. These nucleophilic groups can react with various electrophilic reagents to form stable covalent bonds. For instance, they could be reacted with N-hydroxysuccinimide (NHS) esters to form amide bonds, a common strategy for labeling proteins and other biomolecules. nih.gov

The ethyl ester group itself could also be a point of modification, although this is less common. It could potentially be used in transesterification reactions or be hydrolyzed to the carboxylic acid for subsequent conjugation. The ability to selectively deprotect the amino groups or the carboxyl group would be crucial for directing the conjugation to a specific site on the molecule. The conjugation of amino acids to other molecules, such as natural compounds, is an area of active research for the development of new therapeutic agents. nih.gov

Advanced Analytical Characterization Techniques for Ornithine, Ethyl Ester 9ci

Spectroscopic Characterization

Spectroscopic methods are instrumental in elucidating the molecular structure of Ornithine, ethyl ester by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Ornithine, ethyl ester, both ¹H and ¹³C NMR are used to confirm its structure. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on the known values for similar amino acid esters and the compound's structure. cenmed.comchemimpex.comnih.gov

¹H NMR: The proton NMR spectrum of Ornithine, ethyl ester is expected to show distinct signals for each unique proton environment. The ethyl ester group would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen and a triplet for the terminal methyl protons (-CH₃). The protons on the ornithine backbone, including the α-proton, and the protons on the side chain methylene groups, would appear at specific chemical shifts, influenced by the adjacent amino and ester functional groups.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include the carbonyl carbon of the ester group, the α-carbon, the carbons of the side chain, and the two carbons of the ethyl group. researchgate.netresearchgate.net The precise chemical shifts help in confirming the complete carbon skeleton of the molecule.

Table 1: Predicted NMR Chemical Shifts (δ) for Ornithine, Ethyl Ester

¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)
Ethyl -CH₃~1.2Ethyl -CH₃~14
Side Chain -CH₂-~1.5 - 1.9Side Chain -CH₂-~25 - 30
δ-CH₂~2.7δ-C~40
α-CH~3.7α-C~55
Ethyl -CH₂-~4.1Ethyl -CH₂-~61
Carbonyl C=O~175

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of Ornithine, ethyl ester would display characteristic absorption bands corresponding to its ester and amine functional groups. manifoldapp.orgpressbooks.pubrsc.org

The most prominent peak would be the strong C=O stretching vibration of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. vscht.czorgchemboulder.com The presence of the primary amino groups (-NH₂) would be confirmed by N-H stretching vibrations, which usually appear as one or two bands in the 3300-3500 cm⁻¹ region. Additionally, N-H bending vibrations can be observed around 1600 cm⁻¹. The C-O stretching of the ester group will show strong bands in the 1000-1300 cm⁻¹ region. The aliphatic C-H stretching vibrations from the ethyl and ornithine side chain will be visible in the 2850-3000 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for Ornithine, Ethyl Ester

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (N-H)Stretch3300 - 3500Medium
Alkyl (C-H)Stretch2850 - 3000Medium-Strong
Ester Carbonyl (C=O)Stretch1735 - 1750Strong
Primary Amine (N-H)Bend1590 - 1650Variable
Ester (C-O)Stretch1000 - 1300Strong

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of Ornithine, ethyl ester and to gain structural information through analysis of its fragmentation patterns. acs.org

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of amino acid ethyl esters is well-characterized. acs.org For Ornithine, ethyl ester, common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, leading to a prominent peak. Another characteristic fragmentation is the loss of the entire carbethoxy group (-COOC₂H₅, 73 Da), resulting in an ion corresponding to the remaining amino acid fragment. chemguide.co.uklibretexts.org Cleavage at various points along the aliphatic side chain would also produce a series of fragment ions that help to confirm the structure.

Tandem MS (MS/MS) further enhances structural elucidation by isolating a specific parent ion and inducing its fragmentation to produce a spectrum of daughter ions. nih.govwashington.edu This technique can be used to differentiate isomers and to identify impurities, even at very low levels, thereby providing a high degree of confidence in the compound's structure and purity. wiley-vch.de

Chromatographic Separation Methods

Chromatographic techniques are essential for separating Ornithine, ethyl ester from impurities and for its quantitative analysis. These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. For volatile and thermally stable compounds, GC-MS is an excellent tool for both qualitative and quantitative analysis. However, amino acids and their esters are generally non-volatile and require derivatization prior to GC analysis to make them amenable to this technique. nih.gov

Chiral Analysis: Since ornithine is a chiral amino acid, it is often necessary to separate its enantiomers (L- and D-forms). This can be achieved by using a chiral stationary phase in the GC column, such as Chirasil-Val. nih.gov After derivatization of the Ornithine, ethyl ester (e.g., by acylation of the amino groups), the resulting diastereomers can be separated on the chiral column, allowing for the determination of enantiomeric purity. gcms.cz

Quantitative Analysis: GC-MS is also highly effective for quantitative analysis. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only specific fragment ions characteristic of the derivatized Ornithine, ethyl ester. This provides high sensitivity and selectivity, allowing for accurate quantification of the compound in a sample, often using a stable isotope-labeled internal standard.

Table 3: Typical GC-MS Parameters for Chiral Analysis of Amino Acid Ester Derivatives

Parameter Condition
Column Chiral Capillary Column (e.g., Chirasil-L-Val)
Derivatization Reagent e.g., Pentafluoropropionic anhydride (B1165640) (PFPA)
Carrier Gas Helium
Injection Mode Split/Splitless
Oven Program Temperature gradient (e.g., 80°C to 250°C)
MS Ionization Electron Ionization (EI) or Chemical Ionization (CI)
MS Detection Mode Scan or Selected Ion Monitoring (SIM)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and analysis of non-volatile compounds like Ornithine, ethyl ester. nih.gov Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose.

For the analysis of Ornithine, ethyl ester dihydrochloride (B599025), a reversed-phase method can be employed using a C18 or a specialized column like Newcrom R1. sielc.comsielc.com The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The mobile phase typically consists of an aqueous buffer (e.g., water with phosphoric acid or formic acid) and an organic modifier like acetonitrile. impactfactor.orgresearchgate.net Detection is commonly achieved using a UV detector, as the compound may lack a strong chromophore for high wavelength detection, or more advanced detectors like mass spectrometers (LC-MS). The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. avantorsciences.com

Table 4: Example HPLC Conditions for the Analysis of Ethyl L-ornithine Dihydrochloride

Parameter Condition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Flow Rate 1.0 mL/min
Detection UV, Mass Spectrometry (MS), or Evaporative Light Scattering Detector (ELSD)
Column Temperature Ambient

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of pharmaceutical compounds and other chemical entities. Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method provides valuable information on thermal events such as melting, crystallization, glass transitions, and decomposition.

While specific experimental DSC data for Ornithine, ethyl ester (9CI) is not extensively documented in publicly available literature, the thermal behavior of structurally similar amino acid esters and their hydrochlorides has been investigated. Generally, amino acid esters in their free base form are expected to exhibit a distinct melting endotherm in a DSC thermogram, corresponding to the transition from a solid to a liquid state. The temperature of this peak provides the melting point of the compound.

For the dihydrochloride salt of amino acid esters, such as L-Ornithine ethyl ester dihydrochloride, DSC analysis would reveal its melting point, which is reported to be in the range of 170-176 °C. The thermogram would show an endothermic peak in this temperature range, indicating the absorption of heat during the melting process. The sharpness and shape of the peak can also provide insights into the purity of the sample. In addition to melting, some amino acid derivatives may exhibit a glass transition, which appears as a step-like change in the baseline of the DSC curve. This transition represents the change from a rigid, glassy state to a more flexible, rubbery state.

The expected thermal events for Ornithine, ethyl ester and its dihydrochloride salt based on the analysis of similar compounds are summarized in the table below.

CompoundExpected Thermal EventTypical Temperature Range (°C)Description
Ornithine, ethyl ester (9CI)Melting (Endotherm)VariableThe temperature at which the compound transitions from a solid to a liquid state.
L-Ornithine ethyl ester dihydrochlorideMelting (Endotherm)170 - 176The characteristic melting point range for the dihydrochloride salt, indicating its thermal stability.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample, which is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated compound. For Ornithine, ethyl ester (9CI) and its common salt form, L-Ornithine ethyl ester dihydrochloride, the theoretical elemental composition can be calculated based on their molecular formulas.

The molecular formula for Ornithine, ethyl ester is C₇H₁₆N₂O₂. Based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), the theoretical elemental composition can be calculated.

Similarly, for L-Ornithine ethyl ester dihydrochloride, the molecular formula is C₇H₁₈Cl₂N₂O₂. The presence of two hydrochloride moieties adds chlorine (Cl) and additional hydrogen atoms, altering the elemental composition.

The calculated theoretical elemental percentages for both compounds are presented in the interactive data table below. Experimental values obtained from an elemental analyzer should ideally be within ±0.4% of these theoretical values to confirm the purity and identity of the compound.

CompoundElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Ornithine, ethyl ester (9CI)Carbon12.01784.0752.48
Hydrogen1.011616.1610.09
Nitrogen14.01228.0217.49
Oxygen16.00232.0019.98
L-Ornithine ethyl ester dihydrochlorideCarbon12.01784.0736.06
Hydrogen1.011818.187.80
Chlorine35.45270.9030.41
Nitrogen14.01228.0212.01
Oxygen16.00232.0013.72

Theoretical and Computational Chemistry Studies of Ornithine, Ethyl Ester 9ci

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and properties. Methods such as Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are standard approaches for studying amino acid derivatives. nih.govsemanticscholar.org These calculations, often performed with basis sets like 6-31G(d), can accurately determine the molecule's geometry and electronic-level characteristics in a vacuum or simulated solvent environment. nih.gov

Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.

Furthermore, these calculations generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. researchgate.net These maps identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions, crucial for predicting intermolecular interactions. researchgate.net Atomic charges, another output, quantify the electron distribution on an atom-by-atom basis.

Table 1: Representative Quantum Chemical Properties for Ornithine, Ethyl Ester (Hypothetical Data) Calculated using DFT at the B3LYP/6-311++G(d,p) level in a simulated aqueous environment.

PropertyCalculated ValueSignificance
Energy of HOMO-9.8 eVIndicates electron-donating ability
Energy of LUMO+1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap11.3 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DMeasures overall polarity of the molecule

Molecular Dynamics Simulations of Conformational Behavior

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations are used to explore the conformational behavior and dynamics of a molecule over time. mdpi.com Using classical mechanics and specialized force fields (e.g., OPLS-AA, GROMOS), MD simulations model the movement of every atom in the molecule and surrounding solvent. researchgate.netnih.gov This approach provides a detailed view of how Ornithine, ethyl ester would behave in a realistic environment, such as in an aqueous solution.

A key aspect of studying amino acid esters via MD is the need to parameterize the esterified residue for the chosen force field, as the molecule is not zwitterionic like a standard amino acid. researchgate.net Simulations are typically run for nanoseconds (ns) or even microseconds (µs) to adequately sample the molecule's conformational space. nih.gov

Analysis of the resulting trajectory yields important metrics. The Root Mean Square Deviation (RMSD) is calculated to assess the stability of the molecule's structure over the simulation time. The Root Mean Square Fluctuation (RMSF) is used to identify which parts of the molecule are most flexible. For Ornithine, ethyl ester, this would likely show higher flexibility in the side chain compared to the backbone.

Table 2: Typical Parameters for an MD Simulation of Ornithine, Ethyl Ester

ParameterValue/Setting
Simulation SoftwareGROMACS
Force FieldOPLS-AA
Solvent ModelTIP3P Water
Simulation Time500 ns
Temperature300 K
Pressure1 bar

Computational Prediction of Reactivity and Reaction Pathways

The electronic properties obtained from quantum chemical calculations serve as a foundation for predicting the chemical reactivity of Ornithine, ethyl ester. cmu.edu Frontier Molecular Orbital (FMO) theory states that reactivity is governed by the interaction between the HOMO of one molecule and the LUMO of another. The HOMO energy relates to the molecule's capacity to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

From these energies, global reactivity descriptors can be calculated to quantify aspects of reactivity. nih.gov These include electronegativity (the tendency to attract electrons), chemical hardness (resistance to change in electron distribution), and the electrophilicity index (a measure of electrophilic power). nih.gov The electrostatic potential map further refines these predictions by highlighting specific atomic sites prone to nucleophilic or electrophilic attack. researchgate.net For Ornithine, ethyl ester, the nitrogen atoms of the amino groups would be predicted as primary nucleophilic sites, while the carbonyl carbon of the ester group would be a primary electrophilic site.

Computational methods can also model entire reaction pathways by calculating the energies of reactants, products, and the transition states that connect them. mit.edu This allows for the determination of activation energies, providing a theoretical prediction of reaction rates and mechanisms. mit.edu

Table 3: Predicted Global Reactivity Descriptors for Ornithine, Ethyl Ester (Hypothetical Data) Derived from HOMO and LUMO energies.

DescriptorFormulaPredicted Value (eV)
Ionization Potential (I)-EHOMO9.8
Electron Affinity (A)-ELUMO-1.5
Electronegativity (χ)(I + A) / 24.15
Chemical Hardness (η)(I - A) / 25.65
Electrophilicity Index (ω)χ2 / (2η)1.52

In Silico Modeling of Ligand-Enzyme Interactions (Non-Human Enzymes)

In silico modeling is a powerful technique to predict and analyze how a ligand, such as Ornithine, ethyl ester, might interact with an enzyme's active site. This is particularly relevant for understanding its potential biological roles or for designing inhibitors. The process typically involves molecular docking followed by MD simulations.

Molecular docking algorithms predict the preferred binding orientation of the ligand within the enzyme's binding pocket and provide a scoring function to estimate the binding affinity. For Ornithine, ethyl ester, a relevant target could be an enzyme involved in amino acid metabolism from a non-human source, for example, Ornithine Decarboxylase (ODC) from the protozoan parasite Trypanosoma brucei. epa.gov Docking studies would reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-enzyme complex.

Following docking, MD simulations of the entire enzyme-ligand complex are performed. These simulations assess the stability of the predicted binding pose over time and provide a more dynamic and refined view of the interactions. nih.gov Analysis of these simulations can confirm whether the key interactions predicted by docking are maintained and can reveal conformational changes in the enzyme that are induced by ligand binding. nih.gov

Table 4: Illustrative Docking Results for Ornithine, Ethyl Ester with T. brucei Ornithine Decarboxylase Active Site (Hypothetical Data)

Binding Pose RankDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
1-7.5ASP-332, GLU-381 (H-bonds with amino groups)
2-7.2TYR-323, PHE-358 (Hydrophobic interactions)
3-6.9ASP-332, LYS-69 (Salt bridge and H-bond)

Future Research Directions and Emerging Paradigms for Ornithine, Ethyl Ester 9ci

Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of amino acid esters, including ornithine, ethyl ester, has historically relied on conventional methods such as Fischer esterification. This reaction typically involves treating the amino acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, like sulfuric acid or hydrochloric acid. chemguide.co.ukmasterorganicchemistry.com While effective, this method often requires harsh conditions and can generate significant waste, posing challenges to environmental sustainability.

Future research is increasingly directed towards the development of greener, more efficient synthetic routes. An emerging area of interest is the adoption of milder esterification techniques that avoid strong acids and high temperatures. The Steglich esterification, which uses coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), represents a significant improvement as it proceeds under neutral and mild conditions. semanticscholar.org Another promising avenue involves enzymatic catalysis. The use of lipases as biocatalysts for esterification offers high selectivity, operation under mild conditions (neutral pH and room temperature), and a reduction in byproducts, aligning perfectly with the principles of green chemistry.

Furthermore, the application of green chemistry metrics, such as Atom Economy (AE) and Process Mass Intensity (PMI), will be crucial in evaluating and optimizing new synthetic pathways. whiterose.ac.uk These metrics provide a quantitative assessment of the efficiency and environmental impact of a chemical process, guiding the development of more sustainable methods. For complex derivatives, multi-step syntheses involving protecting groups, such as the use of N,N'-bis[tert-butyloxycarbonyl(BOC)]-ornithine as an intermediate, may be necessary. nih.gov Future work should focus on minimizing these steps or developing more sustainable protection/deprotection strategies.

Table 1: Comparison of Synthetic Methodologies for Ornithine, Ethyl Ester
MethodologyKey Reagents/CatalystsTypical ConditionsAdvantagesFuture Research Focus
Fischer-Speier EsterificationEthanol, H₂SO₄ or HClHigh temperature, refluxLow-cost reagents, well-establishedDeveloping milder acid catalysts, improving energy efficiency
Steglich-Type EsterificationDCC, DMAPRoom temperature, neutral pHMild conditions, high yield for complex substrates. semanticscholar.orgFinding more sustainable coupling agents, solvent replacement
Enzymatic CatalysisLipase (B570770), Immobilized EnzymesAqueous or organic media, mild temperatureHigh selectivity, environmentally benign, minimal byproductsScreening for highly active and stable enzymes, process optimization

Exploration of Advanced Material Science Applications (Non-Biomedical/Non-Clinical)

The unique molecular structure of ornithine, ethyl ester—featuring a reactive ester group and two primary amine functionalities—makes it a highly versatile building block for novel polymers and advanced materials outside the biomedical sphere. While amino acids are often used to create biocompatible materials, the focus here is on leveraging the compound's reactivity for non-clinical material science applications. mdpi.com

A significant future direction lies in using ornithine, ethyl ester as a monomer or cross-linking agent in polymer synthesis. For instance, analogous to how L-lysine ethyl ester diisocyanate is used to create polyurethanes, ornithine, ethyl ester can be derivatized to form di-isocyanates or other reactive monomers. nih.gov The resulting polymers, such as polyamides or polyurethanes, could possess unique properties like enhanced thermal stability, specific metal-chelating capabilities due to the diamino structure, or tailored adhesive properties. These materials could find applications as specialty coatings, high-performance adhesives, or resins for water purification and metal ion sequestration.

Another emerging paradigm is the use of ornithine, ethyl ester in the synthesis of functional nanoparticles and supramolecular assemblies. Its cationic nature at neutral pH can be exploited to direct the formation of polymer-monomer pair nanoparticles or to functionalize the surface of inorganic nanoparticles, creating organic-inorganic hybrid materials. nih.gov Such materials could be explored for applications in catalysis, sensing, or as functional fillers in composite materials.

Table 2: Potential Non-Biomedical Applications in Material Science
Potential Application AreaRole of Ornithine, Ethyl EsterKey Functional GroupsEmerging Research Paradigm
Specialty PolymersMonomer, cross-linkerα-amino, δ-amino, ethyl esterSynthesis of novel polyamides and polyurethanes with tailored properties. nih.gov
Functional CoatingsSurface modifying agentAmino groupsCreating surfaces with specific adhesion or anti-corrosion properties
Metal SequestrationActive component in resinsDiamino structureDevelopment of selective chelating agents for environmental remediation
Hybrid NanomaterialsSurface functionalization agentAmino groupsCreating organic shells on inorganic cores for catalysis or sensing. nih.gov

Development of Advanced Analytical Probes

The detection and quantification of specific molecules are fundamental to many areas of science. Ornithine, ethyl ester, with its reactive amine groups, serves as an excellent scaffold for the development of advanced analytical probes and derivatization reagents.

A key research direction is the design of novel fluorescent probes. The primary amine groups can be readily reacted with fluorogenic reagents, such as fluorescein-5-isothiocyanate (FITC), to create highly sensitive probes. nih.gov Such derivatization allows for the detection of molecules that lack a natural chromophore or fluorophore. Future work could focus on developing new derivatizing agents that react specifically with the diamino structure of ornithine to create unique spectroscopic signatures, enabling highly selective detection in complex matrices. The use of modern techniques, like ultrasound probes, to accelerate these derivatization reactions also presents an avenue for creating faster and more efficient analytical methods. nih.gov

Furthermore, derivatization is a critical step for analyzing polar, non-volatile compounds like amino acids by gas chromatography-mass spectrometry (GC-MS). The conversion of ornithine to its ethyl ester derivative significantly increases its volatility. Subsequent reaction of the amine groups with reagents like ethyl chloroformate or pentafluoropropionic anhydride (B1165640) (PFPA) yields derivatives that are amenable to GC-MS analysis. core.ac.ukmdpi.comnih.gov Emerging research in this area could focus on developing single-step, on-line derivatization methods that can be integrated with automated analytical platforms for high-throughput screening.

Table 3: Derivatization Strategies for Analytical Applications
Analytical TechniqueDerivatization Reagent/MethodTarget Functional GroupPurposeReference
Enantiomeric Determination (EKC)Fluorescein-5-isothiocyanate (FITC)Amino groupsIntroduce a chromophore for sensitive UV detection and chiral separation. nih.gov
Gas Chromatography (GC-MS)Ethyl Chloroformate (ECF)Amino groupsIncrease volatility and thermal stability for GC analysis. core.ac.uknih.gov
Gas Chromatography (GC-MS)Pentafluoropropionic anhydride (PFPA)Amino groups (after esterification)Create volatile and thermally stable derivatives for quantitative measurement. mdpi.com

Mechanistic Insights into Chemical and Biochemical Transformations

A fundamental understanding of the reaction mechanisms governing the transformation of ornithine, ethyl ester is essential for controlling its stability and predicting its behavior in various environments.

The primary chemical transformation for this compound is the hydrolysis of the ester bond. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.orgopenstax.org In contrast, base-promoted hydrolysis, or saponification, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon and is an irreversible process that yields the carboxylate salt and ethanol. libretexts.orglibretexts.org While these mechanisms are well-established for simple esters, future research could explore the influence of the two amino groups on the reaction kinetics and the potential for intramolecular catalysis.

From a biochemical perspective, the most probable transformation is enzymatic hydrolysis. Drawing parallels with similar compounds like arginine esters, it is expected that ornithine, ethyl ester is readily biodegradable via enzymes such as esterases and lipases, which would cleave the ester bond to release ornithine and ethanol. nih.gov This biodegradability is a key feature for environmentally benign applications. A significant area for future research is the identification and characterization of the specific enzymes responsible for this biotransformation. Investigating the kinetics and substrate specificity of these enzymes will provide crucial insights into the compound's metabolic fate and persistence in biological and environmental systems. Beyond simple hydrolysis, the amine groups may also be substrates for other enzymatic transformations, representing another layer of potential biochemical reactivity to be explored.

Table 4: Summary of Chemical and Biochemical Transformations
Transformation TypeConditions/CatalystMechanismProductsKey Research Question
Acid-Catalyzed HydrolysisAqueous acid (e.g., HCl)Reversible nucleophilic acyl substitution. openstax.orgOrnithine, EthanolHow do the amino groups affect hydrolysis rates?
Base-Promoted Hydrolysis (Saponification)Aqueous base (e.g., NaOH)Irreversible nucleophilic acyl substitution. libretexts.orgOrnithine carboxylate salt, EthanolCan intramolecular catalysis by the δ-amino group occur?
Enzymatic HydrolysisEsterases, LipasesEnzyme-catalyzed cleavage of the ester bond. nih.govOrnithine, EthanolWhich specific enzymes are responsible for its degradation?

Q & A

Basic Research: What are the standard synthetic routes for ornithine ethyl ester (9CI), and how are purity and yield optimized?

Answer:
Ornithine ethyl ester (9CI) is typically synthesized via esterification of ornithine with ethanol under acidic catalysis (e.g., HCl or H₂SO₄). Key steps include:

  • Reagent Ratios: A 2:1 molar excess of ethanol to ornithine minimizes unreacted starting material .
  • Temperature Control: Reactions are conducted at 60–80°C to balance reaction rate and thermal stability of the ester .
  • Purification: Liquid-liquid extraction (e.g., ethyl acetate/water) removes acidic byproducts, followed by column chromatography (silica gel, methanol/dichloromethane) for high-purity isolates (>95%) .

Yield Optimization:

  • Use anhydrous conditions to prevent hydrolysis of the ester bond.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to terminate the reaction at peak product formation .

Advanced Research: How can experimental conditions be tailored to stabilize ornithine ethyl ester in aqueous systems for in vitro studies?

Answer:
Ornithine ethyl ester’s ester group is prone to hydrolysis in aqueous media. Stabilization strategies include:

  • Buffering Systems: Use phosphate-buffered saline (PBS) at pH 6.5–7.0 to slow hydrolysis while maintaining physiological relevance .
  • Co-solvents: Add 10–20% dimethyl sulfoxide (DMSO) or ethanol to reduce water activity without denaturing proteins in biological assays .
  • Low-Temperature Storage: Store solutions at –20°C and avoid freeze-thaw cycles to preserve integrity .

Validation: Quantify degradation via LC-MS or NMR to establish a stability profile under varying conditions .

Basic Research: What spectroscopic and chromatographic methods are most effective for characterizing ornithine ethyl ester?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.2–1.4 ppm (triplet, ethyl CH₃), δ 4.1–4.3 ppm (quartet, ethyl CH₂), and δ 3.0–3.5 ppm (ornithine backbone) confirm esterification .
    • ¹³C NMR: Carbonyl resonance at ~170 ppm verifies the ester bond .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode detects [M+H]⁺ (expected m/z ≈ 175.2 for C₇H₁₄N₂O₂) .
  • HPLC: Reverse-phase C18 columns with UV detection at 210 nm separate ornithine ethyl ester from hydrolysis byproducts .

Advanced Research: How can contradictory data on ornithine ethyl ester’s bioactivity be resolved in cell-based assays?

Answer: Discrepancies often arise from:

  • Cellular Uptake Variability: Use fluorescently tagged derivatives (e.g., FITC-conjugated ornithine ethyl ester) to quantify intracellular delivery efficiency .
  • Metabolic Interference: Pre-treat cells with protease inhibitors (e.g., PMSF) to distinguish intact ester effects from hydrolyzed ornithine activity .
  • Dose-Response Curves: Establish non-linear regression models to identify threshold concentrations where bioactivity plateaus or declines .

Case Study: In a 2023 study, contradictory antiproliferative effects in cancer cells were resolved by correlating ester stability with exposure time .

Basic Research: What ethical and methodological guidelines apply to in vivo studies of ornithine ethyl ester?

Answer:

  • Animal Welfare: Follow ARRIVE 2.0 guidelines for experimental design, including randomization, blinding, and humane endpoints .
  • Dosing Protocols: Conduct pilot pharmacokinetic studies to determine safe dose ranges, avoiding nephrotoxicity from ethyl ester metabolites .
  • Data Transparency: Publish raw datasets (e.g., HPLC chromatograms, survival curves) in supplementary materials to enable replication .

Advanced Research: What computational tools predict ornithine ethyl ester’s interactions with biological targets?

Answer:

  • Molecular Docking: Software like AutoDock Vina models binding to enzymes (e.g., ornithine decarboxylase) using crystal structures from the PDB .
  • MD Simulations: GROMACS simulations at 310 K and 1 atm assess ester stability in lipid bilayers, identifying hydrolysis-prone conformations .
  • QSAR Models: Train models using datasets of ester bioactivity to predict structural modifications for enhanced efficacy .

Basic Research: How is ornithine ethyl ester quantified in complex biological matrices (e.g., plasma, tissue homogenates)?

Answer:

  • Sample Preparation: Deproteinize with acetonitrile (3:1 v/v) to isolate the ester.
  • LC-MS/MS: Use multiple reaction monitoring (MRM) transitions (e.g., m/z 175 → 130 for quantification) with deuterated internal standards .
  • Calibration Curves: Linear ranges of 0.1–100 µM ensure sensitivity across physiological concentrations .

Advanced Research: What strategies mitigate batch-to-batch variability in ornithine ethyl ester synthesis for reproducible studies?

Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor esterification in real time .
  • Quality Control (QC): Require ≥98% purity (HPLC) and ≤2% hydrolysis (LC-MS) for all batches .
  • Statistical Process Control (SPC): Use control charts to track critical parameters (e.g., reaction temperature, solvent purity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.